Pyrimidine

Catalog No.
S540734
CAS No.
289-95-2
M.F
C4H4N2
M. Wt
80.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine

CAS Number

289-95-2

Product Name

Pyrimidine

IUPAC Name

pyrimidine

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

InChI

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H

InChI Key

CZPWVGJYEJSRLH-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1

Solubility

1000 mg/mL at 25 °C

Synonyms

Pyrimidine

Canonical SMILES

C1=CN=CN=C1

Description

The exact mass of the compound Pyrimidine is 80.0374 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.49 m1000 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89305. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of diazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Building Blocks of Nucleic Acids

Pyrimidine serves as a crucial component of nucleic acids, the molecules that store and transmit genetic information. Cytosine and thymine, two essential pyrimidine derivatives, are paired with guanine and adenine (purines) to form the base pairs of DNA and RNA, respectively . Understanding the structure and function of pyrimidines within these nucleic acids is vital for deciphering genetic processes and developing therapies for genetic diseases.

Drug Discovery and Development

The diverse biological activity of pyrimidine derivatives makes them attractive candidates for drug discovery. Researchers can modify the pyrimidine structure to create novel compounds with specific therapeutic properties. Pyrimidine derivatives have been shown to possess a wide range of activities, including:

  • Antiviral: Certain pyrimidine analogs exhibit antiviral properties, such as Zidovudine, a medication used to treat HIV infection .
  • Anticancer: Research suggests that pyrimidine derivatives may have potential in cancer treatment by targeting specific pathways involved in cell growth and proliferation .
  • Antibacterial and Antifungal: Some pyrimidine derivatives have demonstrated antibacterial and antifungal activity, offering possibilities for developing new antibiotics and antifungals .

These are just a few examples, and researchers continue to explore the potential of pyrimidine derivatives in various therapeutic areas.

Materials Science Applications

Beyond its biological applications, pyrimidine can also be used in materials science. For instance, pyrimidine-based molecules can be designed to act as fluorescent sensors for detecting specific metal ions like zinc . Additionally, pyrimidine derivatives can possess interesting electrochemiluminescent properties, making them potentially useful in organic light-emitting diodes (OLEDs) .

Pyrimidine is a six-membered heterocyclic aromatic compound characterized by the presence of two nitrogen atoms at positions 1 and 3 in the ring structure. Its molecular formula is C4H4N2C_4H_4N_2, and it exhibits properties similar to other aromatic compounds like benzene and pyridine. Pyrimidine is a colorless liquid that is soluble in water, alcohol, and ether. The compound serves as a fundamental building block in the synthesis of various biologically significant molecules, including nucleotides and nucleic acids.

Due to its electron-deficient nature:

  • Electrophilic Substitution: Electrophilic substitution reactions are less favorable compared to pyridine due to the decreased basicity of pyrimidine. The 5-position is the most reactive site for electrophilic substitution, allowing for nitration, halogenation, and formylation .
  • Nucleophilic Substitution: Nucleophilic aromatic substitution is facilitated in pyrimidines, particularly when substituents are present at the 2- or 4-positions .
  • Oxidation: Pyrimidine can undergo oxidation reactions, such as mono-N-oxidation with peracids .
  • Dimroth Rearrangement: This rearrangement can lead to addition and ring cleavage reactions rather than substitutions due to reduced resonance stabilization .

Pyrimidine and its derivatives play crucial roles in biological systems. They are integral components of nucleotides—specifically thymine, cytosine, and uracil—which are essential for DNA and RNA synthesis. Pyrimidine derivatives exhibit various biological activities, including:

  • Antiviral Properties: Some pyrimidine derivatives have been developed as antiviral agents targeting viral polymerases.
  • Anticancer Activity: Certain compounds containing pyrimidine structures have shown promise in cancer treatment by inhibiting specific enzymes involved in cell proliferation.
  • Antimicrobial Effects: Pyrimidines have also been investigated for their potential antimicrobial properties against various pathogens .

The synthesis of pyrimidine can be achieved through several methods:

  • Cyclization of β-Dicarbonyl Compounds: This method involves reacting β-dicarbonyl compounds with amidines or guanidines to yield substituted pyrimidines .
  • Biginelli Reaction: A multi-component reaction that allows for the formation of pyrimidines from aldehydes, urea, and β-ketoesters .
  • Hantzsch Synthesis: Involves the condensation of α-halo carbonyl compounds with thioamides or thiourea .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing pyrimidine derivatives from various substrates .

Pyrimidine has diverse applications across multiple fields:

  • Pharmaceuticals: Used as a scaffold in drug design for developing antiviral, anticancer, and anti-inflammatory agents.
  • Agriculture: Certain pyrimidine derivatives serve as herbicides and fungicides.
  • Material Science: Pyrimidines are utilized in the development of polymers and dyes due to their unique electronic properties .

Studies on the interactions of pyrimidine with various biological targets have revealed insights into its mechanism of action:

  • Enzyme Inhibition: Research indicates that certain pyrimidine derivatives can inhibit enzymes such as thymidylate synthase, which is vital for DNA synthesis.
  • Receptor Binding: Pyrimidines have been shown to interact with specific receptors in cellular signaling pathways, influencing physiological responses .

Pyrimidine shares structural similarities with other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureNitrogen PositionsUnique Features
PyridineC5H5N1More basic than pyrimidine; better electrophilic substitution
PurineC5H4N41, 3, 7Contains an additional fused imidazole ring; key component of DNA/RNA
ThiazoleC3H3NS1Contains sulfur; different reactivity patterns compared to nitrogen-containing rings
ImidazoleC3H4N21, 3Exhibits different basicity and reactivity; involved in enzyme catalysis

Pyrimidine's unique positioning within this group stems from its dual nitrogen atoms that contribute to its distinct chemical reactivity and biological significance.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS]
Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

80.037448136 g/mol

Monoisotopic Mass

80.037448136 g/mol

Boiling Point

123.8 °C

Heavy Atom Count

6

LogP

-0.4 (LogP)
-0.40

Appearance

Solid powder

Melting Point

22 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K8CXK5Q32L

Related CAS

190201-51-5

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.28%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (22.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pyrimidine is one of two classes of heterocyclic nitrogenous bases found in the nucleic acids DNA and RNA: in DNA the pyrimidines are cytosine and thymine, in RNA uracil replaces thymine.

Vapor Pressure

12.9 [mmHg]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

25247-63-6
289-95-2

Wikipedia

Pyrimidine
Sucralose

General Manufacturing Information

Pyrimidine: ACTIVE

Dates

Modify: 2023-08-15
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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